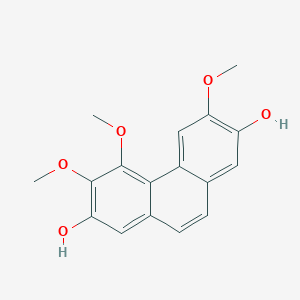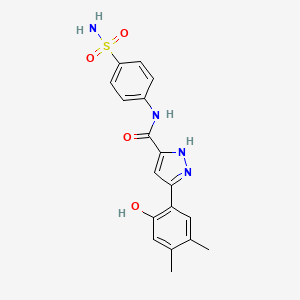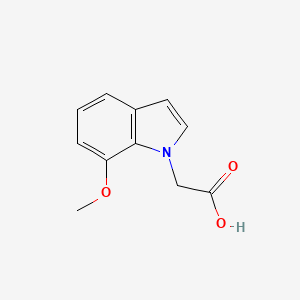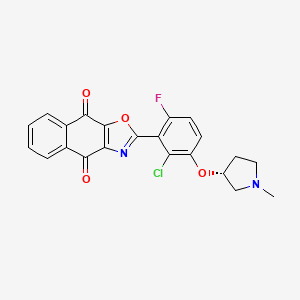![molecular formula C6H15N5S B14080208 4-[(E)-(Hydrazinylmethylidene)amino]butyl carbamimidothioate CAS No. 102203-10-1](/img/structure/B14080208.png)
4-[(E)-(Hydrazinylmethylidene)amino]butyl carbamimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamimidothioic acid, 4-[(aminoiminomethyl)amino]butyl ester is a chemical compound with the molecular formula C6H15N5S. It is known for its unique structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbamimidothioic acid, 4-[(aminoiminomethyl)amino]butyl ester typically involves the reaction of appropriate amines with thiourea derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of Carbamimidothioic acid, 4-[(aminoiminomethyl)amino]butyl ester involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamimidothioic acid, 4-[(aminoiminomethyl)amino]butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or thiourea groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Applications De Recherche Scientifique
Carbamimidothioic acid, 4-[(aminoiminomethyl)amino]butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of Carbamimidothioic acid, 4-[(aminoiminomethyl)amino]butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimaprit dihydrochloride: A similar compound with a different alkyl chain length.
VUF 8430 dihydrobromide: Another related compound with a different functional group arrangement.
Uniqueness
Carbamimidothioic acid, 4-[(aminoiminomethyl)amino]butyl ester is unique due to its specific structural features, such as the presence of both amino and thiourea groups. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Propriétés
Numéro CAS |
102203-10-1 |
|---|---|
Formule moléculaire |
C6H15N5S |
Poids moléculaire |
189.28 g/mol |
Nom IUPAC |
4-(hydrazinylmethylideneamino)butyl carbamimidothioate |
InChI |
InChI=1S/C6H15N5S/c7-6(8)12-4-2-1-3-10-5-11-9/h5H,1-4,9H2,(H3,7,8)(H,10,11) |
Clé InChI |
DZRABGJZNZZQJH-UHFFFAOYSA-N |
SMILES canonique |
C(CCSC(=N)N)CN=CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-(4-Butoxy-3-ethoxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080193.png)


![4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline](/img/structure/B14080218.png)
